molecular formula C6H5NaO4S B075301 Benzenesulfonic acid, hydroxy-, monosodium salt CAS No. 1300-51-2

Benzenesulfonic acid, hydroxy-, monosodium salt

Cat. No. B075301
CAS RN: 1300-51-2
M. Wt: 196.16 g/mol
InChI Key: BLXAGSNYHSQSRC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of "Benzenesulfonic acid, hydroxy-, monosodium salt" involves various chemical reactions, including the bromimetry method for detecting its content. L. Chao (2009) established a simple and accurate bromimetry method for measuring the concentration of this compound, highlighting its precision and simplicity for quantification purposes (L. Chao, 2009).

Molecular Structure Analysis

The molecular structure of "Benzenesulfonic acid, hydroxy-, monosodium salt" has been analyzed through crystal structure analysis. Anwar et al. (2000) prepared a series of ionic salts related to benzenesulfonic acid and performed X-ray structure analysis, revealing their crystallization into noncentrosymmetric structures (Anwar et al., 2000).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including adsorption and hydroxylation. Studies by U. Jáuregui-Haza et al. (2001) on the adsorption of benzenesulfonic acid and its salts on silica showed significant adsorption behavior, providing insights into its chemical properties and potential applications in purification processes (U. Jáuregui-Haza et al., 2001).

Physical Properties Analysis

The physical properties of "Benzenesulfonic acid, hydroxy-, monosodium salt" have been extensively studied. For instance, the study by M. A. Shcherbina et al. (2014) on the mesophase structure of alkali salts of benzenesulfonic acid elucidates the effect of cation size on the material's phase behavior and physical properties, revealing systematic transformations and the stability of various thermotropic mesophases (M. A. Shcherbina et al., 2014).

Chemical Properties Analysis

Research into the chemical properties of "Benzenesulfonic acid, hydroxy-, monosodium salt" includes studies on its degradation and interaction with other chemicals. Shoniya Thomas et al. (2020) investigated the sonochemical degradation of benzenesulfonic acid, demonstrating the potential for its degradation in aqueous media and elucidating the mechanisms involved, which has significant implications for environmental remediation and waste treatment (Shoniya Thomas et al., 2020).

Scientific Research Applications

Environmental and Biological Applications

Benzenesulfonic acid, hydroxy-, monosodium salt, finds applications across various fields of scientific research, particularly focusing on environmental and biological domains. This compound is notably absent in direct mentions within the provided literature. However, insights into related compounds and methodologies indicate the potential utility and relevance of benzenesulfonic acid derivatives in scientific studies.

  • Advanced Oxidation Processes (AOPs) : Persulfate-based advanced oxidation processes have been highlighted as promising for water treatment, capable of degrading a wide range of organic pollutants. While persulfate itself is the focus, benzenesulfonic acid derivatives could potentially participate in similar redox reactions due to their structural properties, suggesting an area for further exploration in environmental remediation efforts (Lee, von Gunten, & Kim, 2020).

  • Biodegradation of Hydrocarbons : The study of microbes involved in the anaerobic degradation of BTEX hydrocarbons in groundwater showcases the significance of understanding microbial interactions with complex organic compounds. Benzenesulfonic acid, hydroxy-, monosodium salt, shares structural similarities with BTEX components, suggesting its potential as a subject in bioremediation studies (Lueders, 2016).

  • Supramolecular Chemistry : The versatility of benzene-1,3,5-tricarboxamide demonstrates the potential for benzenesulfonic acid derivatives in nanotechnology and polymer processing. Given the structural adaptability of these compounds, they could serve as building blocks for designing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

  • Starch Modification and Functionality : Acid hydrolysis, a chemical modification process, significantly alters the structural and functional properties of starch without disrupting its granular morphology. This methodology could potentially apply to benzenesulfonic acid, hydroxy-, monosodium salt, for modifying its properties for specific industrial applications, pointing towards its role in material science (Wang & Copeland, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can be toxic if ingested, and should be handled with caution. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

sodium;2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXAGSNYHSQSRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891714
Record name Sodium o-phenolsulfonate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS]
Record name Benzenesulfonic acid, hydroxy-, sodium salt (1:1)
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Record name Sodium phenolsulfonate
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Product Name

Benzenesulfonic acid, hydroxy-, monosodium salt

CAS RN

1300-51-2, 51368-26-4
Record name Monosodium phenolsulfonate
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Record name Sodium O-phenolsulfonate
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Record name Benzenesulfonic acid, hydroxy-, sodium salt (1:1)
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Record name Sodium hydroxybenzenesulphonate
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Record name SODIUM O-PHENOLSULFONATE
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